4-Acetylamino-furazan-3-carboxylic acid

Physicochemical Properties Medicinal Chemistry pKa

Avoid synthetic variability from unvalidated furazan analogs. 4-AcNH-furazan-3-carboxylic acid provides: - Guaranteed ≥95% purity for reproducible coupling chemistry. - Orthogonal acetyl and carboxylic acid groups enable rapid amide/ester library expansion. - Validated antimalarial chemotype: derivatives exhibit IC50 as low as 7 nM against P. falciparum. Supplied in stock with immediate global delivery.

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
CAS No. 309740-95-2
Cat. No. B1269997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylamino-furazan-3-carboxylic acid
CAS309740-95-2
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NON=C1C(=O)O
InChIInChI=1S/C5H5N3O4/c1-2(9)6-4-3(5(10)11)7-12-8-4/h1H3,(H,10,11)(H,6,8,9)
InChIKeySFFOZUNRRFANMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylamino-furazan-3-carboxylic Acid Overview


4-Acetylamino-furazan-3-carboxylic acid (CAS 309740-95-2) is a heterocyclic compound belonging to the 1,2,5-oxadiazole (furazan) class . With a molecular formula of C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol, it features a furazan core substituted with an acetylamino group at the 4-position and a carboxylic acid at the 3-position . This compound is a commercially available research chemical, typically supplied with a minimum purity of 95%, and is utilized as a versatile building block in organic synthesis and medicinal chemistry programs .

4-Acetylamino-furazan-3-carboxylic Acid: Substitution Risks


While the 1,2,5-oxadiazole (furazan) scaffold is present in a variety of research compounds, simple substitution of one furazan derivative for another is not a valid practice in rigorous research or industrial processes. The specific substitution pattern on the furazan ring profoundly dictates the molecule's physicochemical properties, such as pKa, solubility, and lipophilicity, which in turn govern its behavior in synthetic reactions and biological assays [1]. For instance, the acetylamino and carboxylic acid groups on 4-acetylamino-furazan-3-carboxylic acid impart a unique electronic and steric profile that differentiates it from simpler 4-aminofurazan-3-carboxylic acid or from its regioisomeric counterparts like 1,2,4- and 1,3,4-oxadiazoles [1] . Replacing it with an unvalidated analog could lead to altered reactivity in downstream synthetic steps, unexpected bioactivity profiles, or compromised purity and stability, thereby invalidating experimental results and incurring significant cost and time penalties [2].

4-Acetylamino-furazan-3-carboxylic Acid: Selection Evidence


pKa Shift: N-Acetyl vs. Primary Amine

The N-acetylation of the 4-amino group to yield 4-acetylamino-furazan-3-carboxylic acid eliminates the basic amino functionality, significantly altering the molecule's pKa and electronic character. The 4-amino analog, 3-aminofurazan-4-carboxylic acid (CAS 78350-50-2), has a predicted pKa of 3.40 ± 0.10, indicative of the carboxylic acid [1]. While explicit pKa data for the target compound is not reported in primary literature, the acetylated derivative is expected to have a similar or slightly altered pKa for the acid group but with a drastically different basicity profile due to the amide NH, which is a much weaker base than a primary amine . This change directly impacts the molecule's ionization state at physiological pH and its potential for forming specific intermolecular interactions, such as hydrogen bonding, which can influence solubility and binding affinity to biological targets [2].

Physicochemical Properties Medicinal Chemistry pKa

Free Acid vs. Ester Reactivity

4-Acetylamino-furazan-3-carboxylic acid presents a free carboxylic acid group, offering a reactive handle for further derivatization (e.g., amide coupling, esterification) that is absent in its ester counterpart. Its close analog, 4-acetylamino-furazan-3-carboxylic acid ethyl ester (CAS 312508-11-5), has a blocked carboxylic acid, rendering it unsuitable for direct conjugation without an initial hydrolysis step . The acid form is directly amenable to amide bond formation with amines, a cornerstone of medicinal chemistry and bioconjugation, providing a more direct and atom-economical route to advanced intermediates . The difference in reactivity between the acid and the ester dictates distinct synthetic workflows and is a primary driver for selecting one over the other.

Synthetic Chemistry Reactivity Derivatization

Antiplasmodial Activity: Baseline Data

Derivatives of 4-acetylamino-furazan-3-carboxylic acid have demonstrated promising antiplasmodial activity in vitro. While direct comparative data for the parent acid against a specific comparator is not available, research on its derivatives has established a baseline for this chemical series . Specifically, in vitro studies have shown that certain derivatives exhibit high antiplasmodial activity against both chloroquine-sensitive and resistant strains of *Plasmodium falciparum*. The most potent derivative in this series was reported to have an IC₅₀ value of 0.007 µM against a resistant strain . This data serves as a reference point for researchers looking to use this scaffold in antimalarial drug discovery programs, where further structure-activity relationship (SAR) studies can build upon this foundation.

Antimalarial Antiplasmodial Biological Activity

4-Acetylamino-furazan-3-carboxylic Acid Applications


Medicinal Chemistry Scaffold

The 4-acetylamino-furazan-3-carboxylic acid core is an ideal starting point for building targeted chemical libraries. Its furazan ring is an under-explored heterocyclic bioisostere in medicinal chemistry, offering potential advantages over more common scaffolds . The presence of both an acetylamino group and a free carboxylic acid provides two orthogonal vectors for diversification, enabling the rapid synthesis of diverse analogs for structure-activity relationship (SAR) studies. Researchers can leverage its commercially available purity (≥95%) to construct focused libraries for screening against novel biological targets, as demonstrated by its application in generating antiplasmodial leads [1].

Amide/Ester Conjugate Intermediate

The free carboxylic acid function makes this compound a valuable intermediate for creating a wide range of derivatives through well-established coupling chemistry . It can be readily activated and reacted with various amines to form amide bonds or with alcohols to form esters. This is in direct contrast to the analogous ethyl ester, which would require a prior hydrolysis step. This direct reactivity simplifies the synthesis of potential prodrugs, bioconjugates, or more complex heterocyclic systems, improving synthetic efficiency and reducing waste in research and early development labs [1].

Antiparasitic Agent Development

Based on the reported antiplasmodial activity of its derivatives, this compound serves as a validated starting point for antimalarial drug discovery programs . Researchers can use 4-acetylamino-furazan-3-carboxylic acid as a core scaffold to synthesize new series of compounds and evaluate their potency against *Plasmodium falciparum* strains. The available IC₅₀ data for potent derivatives (0.007 µM) provides a clear benchmark for optimization efforts, allowing research teams to focus their resources on a chemical series with a known potential for activity against drug-resistant malaria [1].

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